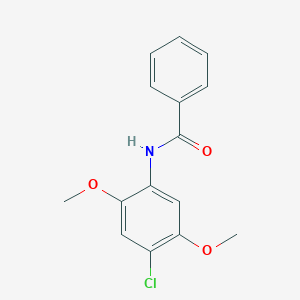

4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

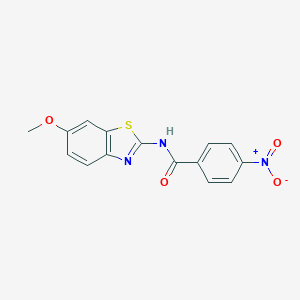

4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline, commonly known as dinoseb, is a highly toxic herbicide that has been widely used in agriculture for weed control. Despite its effectiveness in controlling weeds, dinoseb has been banned in many countries due to its harmful effects on human health and the environment.

Mecanismo De Acción

The mechanism of action of dinoseb involves the inhibition of mitochondrial respiration and the uncoupling of oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. ROS can damage cellular structures, including proteins, lipids, and DNA, leading to cell death.

Biochemical and Physiological Effects

Dinoseb has been shown to have a wide range of biochemical and physiological effects on organisms. In plants, it inhibits photosynthesis, disrupts cell division, and induces oxidative stress. In animals, it has been shown to cause liver and kidney damage, disrupt hormonal balance, and induce oxidative stress. In humans, dinoseb exposure has been linked to reproductive and developmental toxicity, neurotoxicity, and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dinoseb is a useful compound for studying the toxicity of nitroaromatic compounds. Its toxicity is well documented, and it has been extensively studied in a laboratory setting. However, its use is limited due to its high toxicity and potential harm to researchers. Special precautions must be taken when handling dinoseb, including the use of protective equipment and proper disposal methods.

Direcciones Futuras

Future research on dinoseb should focus on developing safer alternatives for weed control and studying its long-term effects on the environment. The development of new technologies for detecting dinoseb in the environment and monitoring its levels in food and water sources is also needed. Further research on the mechanisms of dinoseb toxicity and its effects on human health is necessary to fully understand its potential risks.

Conclusion

In conclusion, dinoseb is a highly toxic herbicide that has been widely used in agriculture for weed control. Its synthesis method is relatively simple, and it has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of mitochondrial respiration and the uncoupling of oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS production. Dinoseb has a wide range of biochemical and physiological effects on organisms, and its use in lab experiments is limited due to its high toxicity. Future research on dinoseb should focus on developing safer alternatives for weed control, studying its long-term effects on the environment, and further understanding its potential risks to human health.

Métodos De Síntesis

Dinoseb is synthesized by the reaction of 2,6-dinitroaniline with 2,2-dinitropropane in the presence of a chlorinating agent. The reaction yields 4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

Dinoseb has been extensively studied for its herbicidal properties and its effects on the environment. It has also been used as a model compound for studying the toxicity of nitroaromatic compounds. Dinoseb has been shown to be highly toxic to a wide range of organisms, including plants, animals, and humans. Its toxicity is due to its ability to disrupt cellular processes, including oxidative phosphorylation and energy metabolism.

Propiedades

Nombre del producto |

4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline |

|---|---|

Fórmula molecular |

C9H8ClN5O8 |

Peso molecular |

349.64 g/mol |

Nombre IUPAC |

4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline |

InChI |

InChI=1S/C9H8ClN5O8/c1-9(14(20)21,15(22)23)4-11-8-6(12(16)17)2-5(10)3-7(8)13(18)19/h2-3,11H,4H2,1H3 |

Clave InChI |

HPCSAHLQELCDCV-UHFFFAOYSA-N |

SMILES |

CC(CNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(CNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)

![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)

![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)

![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)

![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)

![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)